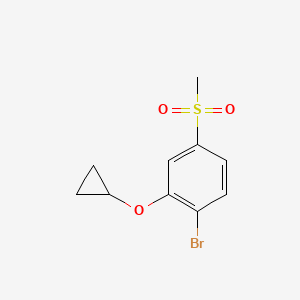
Ethanol, 2-methoxy-, barium salt (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-methoxy-, barium salt (9CI) is a chemical compound that combines ethanol and 2-methoxyethanol with barium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-methoxy-, barium salt typically involves the reaction of 2-methoxyethanol with a barium-containing compound. One common method is to react 2-methoxyethanol with barium hydroxide under controlled conditions. The reaction is typically carried out in a solvent such as water or an alcohol, and the product is isolated by filtration and drying.
Industrial Production Methods
In an industrial setting, the production of ethanol, 2-methoxy-, barium salt may involve large-scale reactions using similar methods as described above. The process would be optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-methoxy-, barium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxyacetic acid, while reduction could produce methoxyethane.
Scientific Research Applications
Ethanol, 2-methoxy-, barium salt has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in studies involving cell permeability and membrane interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanol, 2-methoxy-, barium salt involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, while the barium ion can interact with negatively charged sites on proteins and other biomolecules. These interactions can affect the function of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethanol: A related compound that lacks the barium ion.
Ethanol: A simpler alcohol without the methoxy group.
Barium Hydroxide: A barium-containing compound without the organic component.
Uniqueness
Ethanol, 2-methoxy-, barium salt is unique due to the combination of the organic methoxyethanol and the inorganic barium ion. This combination imparts unique properties such as enhanced solubility in certain solvents and specific interactions with biological molecules.
Properties
Molecular Formula |
C3H8BaO2 |
|---|---|
Molecular Weight |
213.42 g/mol |
InChI |
InChI=1S/C3H8O2.Ba/c1-5-3-2-4;/h4H,2-3H2,1H3; |
InChI Key |
VIDADQBZAMFGED-UHFFFAOYSA-N |
Canonical SMILES |
COCCO.[Ba] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate](/img/structure/B12085613.png)


![6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12085634.png)








